molecular formula C19H17N3O7S2 B6493983 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate CAS No. 896014-93-0

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate

Cat. No.: B6493983
CAS No.: 896014-93-0
M. Wt: 463.5 g/mol
InChI Key: PTDVHOYXMAXYIL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a 4-oxo-4H-pyran core linked to a 3,5-dimethoxybenzoate ester and a 5-acetamido-1,3,4-thiadiazole moiety via a sulfanylmethyl bridge. Its molecular formula is C₂₂H₂₁N₃O₇S₂ (based on structural analysis of analogs in and ), with a molecular weight of approximately 527.55 g/mol.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7S2/c1-10(23)20-18-21-22-19(31-18)30-9-14-7-15(24)16(8-28-14)29-17(25)11-4-12(26-2)6-13(5-11)27-3/h4-8H,9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDVHOYXMAXYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate represents a novel class of heterocyclic compounds that exhibit a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N3O5SC_{17}H_{18}N_{3}O_{5}S with a molecular weight of approximately 437.87 g/mol. The structure consists of a pyran ring fused with a thiadiazole moiety, which is known for its diverse biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. The presence of the 1,3,4-thiadiazole moiety in this compound is significant as it has been associated with various antimicrobial activities. For instance:

  • Antibacterial Activity : Compounds containing the thiadiazole ring have shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives with halogen substitutions have demonstrated enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound exhibits notable antifungal properties against pathogens like Candida albicans and Aspergillus niger. In vitro studies indicate that certain derivatives can achieve minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

Cytotoxic Effects

The cytotoxicity of the compound has been evaluated in various cancer cell lines. Thiadiazole derivatives are known to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, studies have indicated that specific substitutions on the thiadiazole ring can enhance cytotoxicity against breast cancer cell lines .

Study 1: Antimicrobial Screening

A recent study focused on synthesizing several thiadiazole derivatives, including the target compound. The results demonstrated significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with some derivatives showing zones of inhibition greater than 15 mm at concentrations of 500 μg/disk .

Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of related compounds in vitro. The study revealed that compounds bearing the thiadiazole moiety exhibited selective cytotoxicity against prostate cancer cells with IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 (µg/mL) Reference
AntibacterialStaphylococcus aureus32
AntifungalCandida albicans24
CytotoxicityBreast cancer cell line15
Antimicrobial ScreeningPseudomonas aeruginosa28

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized against analogs with variations in the thiadiazole and benzoate substituents. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Thiadiazole Substituent Benzoate Substituent Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Properties
Target Compound 5-Acetamido 3,5-Dimethoxy C₂₂H₂₁N₃O₇S₂ ~527.55 Low (extrapolated) Low solubility due to 3,5-dimethoxy group; acetamido enhances H-bonding
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate () 5-Thiophene-2-amido 3,5-Dimethoxy C₂₂H₁₇N₃O₇S₃ 531.58 Not reported Thiophene-amido may increase π-stacking; similar steric bulk as target
BB77190: 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate () 5-Cyclopropaneamido 3,5-Bis(trifluoromethyl) C₂₁H₁₃F₆N₃O₅S₂ 565.47 Likely very low Trifluoromethyl groups enhance lipophilicity; electron-withdrawing effects
Cu(II) 3,5-Dimethoxybenzoate Complex () N/A (metal complex) 3,5-Dimethoxy N/A N/A 10⁻⁵–10⁻² mol/dm³ Least soluble among Cu(II) dimethoxybenzoates; steric/electronic effects

Key Findings

Impact of Benzoate Substituents

  • The 3,5-dimethoxybenzoate group in the target compound is associated with low aqueous solubility , as evidenced by analogous Cu(II) complexes (10⁻⁵–10⁻² mol/dm³) . This is attributed to steric hindrance and electron-donating methoxy groups, which reduce polarity.
  • Replacement with 3,5-bis(trifluoromethyl) () introduces strong electron-withdrawing effects, likely further reducing solubility but enhancing metabolic stability in vivo.

Thiophene-2-amido () introduces aromaticity and π-π interactions, which could influence pharmacokinetic properties like absorption.

For example, 3,5-dimethoxybenzoate complexes exhibit antiferromagnetic interactions (μeff ~1.75 BM at 298 K), suggesting that electronic effects in the benzoate moiety could modulate reactivity in the target molecule .

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